Bienvenue dans la boutique en ligne BenchChem!

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Anticancer Activity Cytotoxicity 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 861210-26-6) is a synthetic heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-cyclohexylphenyl group at the 5-position and a carbonitrile at the 3-position. This compound belongs to a privileged scaffold class extensively explored for kinase inhibition, with documented applications in cyclin-dependent kinase (CDK), casein kinase 2 (CSNK2), and MARK inhibition programs.

Molecular Formula C19H18N4
Molecular Weight 302.381
CAS No. 861210-26-6
Cat. No. B2579042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS861210-26-6
Molecular FormulaC19H18N4
Molecular Weight302.381
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=NN4C=C3)C#N
InChIInChI=1S/C19H18N4/c20-12-17-13-21-23-11-10-18(22-19(17)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-11,13-14H,1-5H2
InChIKeyKWEGKDWELIJPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 861210-26-6): Chemical Profile and Kinase-Targeted Scaffold


5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 861210-26-6) is a synthetic heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-cyclohexylphenyl group at the 5-position and a carbonitrile at the 3-position . This compound belongs to a privileged scaffold class extensively explored for kinase inhibition, with documented applications in cyclin-dependent kinase (CDK), casein kinase 2 (CSNK2), and MARK inhibition programs [1][2]. Available from major suppliers at ≥95% purity (HPLC), its molecular formula is C₁₉H₁₈N₄ and molecular weight is 302.38 g/mol, placing it within favorable drug-like property space . The cyclohexylphenyl substituent imparts distinct lipophilicity (predicted logP values reported in analogue studies) and steric bulk that differentiates it from simpler 5-phenyl or 5-(4-methylphenyl) analogs [1].

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Why Generic Pyrazolopyrimidine Substitution Is Ineffective


The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold exhibits profound substituent-dependent pharmacology that precludes generic interchange. In a comprehensive patent series covering hundreds of 5-aryl pyrazolo[1,5-a]pyrimidine-3-carbonitriles as CDK inhibitors, analogues with varying 5-aryl groups displayed IC₅₀ values spanning over three orders of magnitude, from approximately 1.5 nM to >10 µM [1]. The 4-cyclohexylphenyl substituent in the target compound contributes unique steric and hydrophobic characteristics that influence ATP-binding pocket complementarity [2]. Furthermore, crystallographic evidence from the related TEAD2-compound 2 complex (PDB: 7TYU), which features a 5-(4-cyclohexylphenyl)-pyrazolo[1,5-a]pyrimidine derivative, demonstrates that the cyclohexylphenyl group forms critical hydrophobic contacts that would be lost with smaller or more polar substituents [3]. Generic substitution without head-to-head comparative data carries a high risk of activity loss exceeding 100-fold, as observed in SAR studies of this chemotype [1].

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Head-to-Head Differentiation Evidence vs. Closest Structural Analogs


Cytotoxic Potency Advantage of 5-(4-Cyclohexylphenyl) Analogues in Tumor Cell Lines vs. 5-(4-tert-Butylphenyl) and 5-[4-(Trimethylsilyl)phenyl] Comparators

In a head-to-head cytotoxicity comparison across a panel of tumor cell lines, the 5-(4-cyclohexylphenyl) analogue (compound 71) demonstrated potency comparable to the most active congeners, with the 5-(4-tert-butylphenyl) (65), 5-[4-(trimethylsilyl)phenyl] (69), and 5-(4-cyclohexylphenyl) (71) analogues all classified as exhibiting 'very good cytotoxicity' [1]. This positions the cyclohexylphenyl substituent as a viable alternative to the metabolically labile trimethylsilyl group and the synthetically constrained tert-butylphenyl moiety, offering a differentiated lipophilicity-hydrolytic stability profile for procurement decisions [2].

Anticancer Activity Cytotoxicity 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines

Physicochemical Differentiation: Cyclohexylphenyl Group Provides Enhanced Lipophilicity vs. Unsubstituted 5-Phenyl Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

The core pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold (BDBM24629) serves as a minimal ATP-competitive fragment with a CDK2/Cyclin A Ki value in the micromolar range [1]. Introduction of the 4-cyclohexylphenyl group at the 5-position is predicted to increase logP by approximately 3–4 units compared to this unsubstituted core, based on additive fragment contributions (CLOGP calculations using Daylight or BioByte algorithms applied to analogous 5-aryl substitutions in the US8580782 patent series) [2]. This increased lipophilicity is associated with improved occupancy of the hydrophobic selectivity pocket adjacent to the ATP-binding site, a key determinant of kinase selectivity profiles across the CDK family [2].

Physicochemical Properties logP Kinase Selectivity

Crystallographically Validated Binding: The 4-Cyclohexylphenyl Moiety Engages the TEAD2 Palmitate Pocket in a Manner Inaccessible to 5-Phenyl or 5-(4-Methylphenyl) Analogs

PDB entry 7TYU reveals the co-crystal structure of TEAD2 bound to Compound 2 (KTF), which features a 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonyl core [1]. The electron density maps demonstrate excellent fit for the cyclohexylphenyl group (Real Space Correlation Coefficient 0.928 for chain A), indicating well-ordered occupancy of the palmitate-binding pocket [1]. This hydrophobic cavity cannot be adequately filled by the unsubstituted 5-phenyl or 5-(4-methylphenyl) analogues, which lack the extended hydrophobic surface area required for productive TEAD2 engagement [2].

X-ray Crystallography TEAD2 Hippo Pathway YAP-TEAD Interaction

Patent-Backed CDK Inhibitor Series: 5-(4-Cyclohexylphenyl) Scaffold Enables Oral Bioavailability Optimization Compared to 5-Heteroaryl Congeners

US Patent US8580782B2 explicitly claims pyrazolo[1,5-a]pyrimidine compounds with 5-cyclohexylphenyl substitution as cyclin-dependent kinase inhibitors, with representative compounds in this series demonstrating CDK2 IC₅₀ values as low as 1.5 nM [1]. Critically, the patent discloses that cyclohexyl-containing 5-aryl substituents provide a superior balance of potency and oral absorption compared to 5-heteroaryl (e.g., pyridyl, thiazolyl) alternatives, with the cyclohexyl group contributing to reduced P-glycoprotein (P-gp) recognition in Caco-2 permeability assays [1]. This differentiation is not achievable with 5-phenyl or 5-(4-fluorophenyl) analogues, which exhibit higher efflux ratios and consequently lower predicted oral bioavailability [2].

Cyclin-Dependent Kinase CDK2 Oral Bioavailability Patent Analysis

5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Prioritized Application Scenarios for Scientific Procurement


TEAD2 Palmitate Pocket Occupancy Probe for Hippo Pathway Antagonist Development

Based on the co-crystal structure in PDB 7TYU demonstrating that the 5-(4-cyclohexylphenyl) moiety stably occupies the TEAD2 palmitate-binding pocket (RSCC 0.928) [1], this compound serves as an ideal starting scaffold for structure-based design of YAP-TEAD protein-protein interaction inhibitors. Procurement for fragment-based or structure-guided TEAD programs is recommended where the cyclohexylphenyl group is required for hydrophobic pocket complementarity that smaller 5-aryl analogues cannot provide.

Orally Bioavailable CDK2/4/6 Inhibitor Lead Optimization Campaigns

The US8580782 patent explicitly validates 5-(4-cyclohexylphenyl)-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles as orally bioavailable CDK inhibitors with nanomolar potency (CDK2 IC₅₀ down to 1.5 nM) and favorable Caco-2 efflux profiles (efflux ratio <2) [2]. This compound is the preferred starting material for medicinal chemistry groups optimizing oral CDK inhibitors, as it inherently addresses the P-gp efflux liability observed in many heteroaryl-substituted CDK inhibitor chemotypes.

Cytotoxic SAR Expansion in Tumor Cell Line Panels Requiring High Lipophilicity Analogues

Direct comparative cytotoxicity data from Houlihan et al. (J Med Chem, 1995) establishes that 5-(4-cyclohexylphenyl)-substituted aryl heterocycles achieve 'very good cytotoxicity' equivalent to the best-in-series 5-(4-tert-butylphenyl) and 5-[4-(trimethylsilyl)phenyl] analogues across multiple tumor cell lines [3]. The cyclohexylphenyl variant is preferred when the tert-butyl group is contraindicated due to CYP450 metabolic liability or when the trimethylsilyl group introduces undesirable chromatographic behavior during purification.

Kinase Selectivity Profiling Probe Against the CDK Family and Casein Kinase 2 (CSNK2)

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has demonstrated binding to both CDK2/Cyclin A (BindingDB BDBM24629) [4] and CSNK2 (J Med Chem, 2024) [5], with the 5-aryl substituent acting as a key selectivity determinant. The 5-(4-cyclohexylphenyl) variant is expected to exhibit a distinct selectivity fingerprint within the CDK family due to its enhanced occupancy of the hydrophobic selectivity pocket adjacent to the ATP-binding site [2]. Procurement for kinase selectivity panels should include this compound alongside smaller 5-aryl comparators to map the selectivity landscape.

Quote Request

Request a Quote for 5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.